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2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

5-HT6 receptor CNS drug discovery Regioisomer selectivity

2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS 1235653-05-0) is a synthetic small molecule belonging to the arylsulfonylpiperazine-benzimidazole class. Its core structure combines a 1-methyl-1H-benzo[d]imidazole with a piperazine ring that is N-substituted by a 3,4-dimethylbenzenesulfonyl group.

Molecular Formula C20H24N4O2S
Molecular Weight 384.5
CAS No. 1235653-05-0
Cat. No. B2485494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
CAS1235653-05-0
Molecular FormulaC20H24N4O2S
Molecular Weight384.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C)C
InChIInChI=1S/C20H24N4O2S/c1-15-8-9-17(14-16(15)2)27(25,26)24-12-10-23(11-13-24)20-21-18-6-4-5-7-19(18)22(20)3/h4-9,14H,10-13H2,1-3H3
InChIKeyOVBODFBLYLTJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS 1235653-05-0) — Structural and Pharmacological Baseline


2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS 1235653-05-0) is a synthetic small molecule belonging to the arylsulfonylpiperazine-benzimidazole class . Its core structure combines a 1-methyl-1H-benzo[d]imidazole with a piperazine ring that is N-substituted by a 3,4-dimethylbenzenesulfonyl group. This scaffold has been explored in drug discovery for targets including 11β-hydroxysteroid dehydrogenase type 1 [1] and sigma-1 receptors [2]. However, direct, quantitative bioactivity data for this specific compound are extremely limited in the peer-reviewed primary literature, making procurement decisions highly dependent on structural differentiation from better-characterized analogs.

Structural SAR probe for 11β-HSD1 and sigma-1 receptor studies
Regioisomeric differentiation from 5-HT6 antagonist scaffold
Limited direct bioactivity data – procurement depends on structural comparison to known analogs

Why Generic Substitution Fails for 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole


This compound cannot be generically substituted by other arylsulfonylpiperazine-benzimidazoles because even minor changes to its substitution pattern can lead to major shifts in target affinity and selectivity. In the benzazol-2-yl piperazine sulfonamide series, the presence and position of methyl groups on the phenyl ring are critical drivers of 11β-HSD1 inhibitory potency, with selected optimized analogs reaching IC50 values of 0.7 μM [1]. Similarly, for sigma-1 receptor binding within this chemical class, the dimethyl substitution pattern on the phenylsulfonyl group directly influences affinity, as evidenced by a related analog exhibiting a Ki of 398 nM [2]. Without a direct, quantitative head-to-head comparison, a user cannot assume that a 4-methyl, 2,4-dimethyl, or unsubstituted phenylsulfonyl analog will replicate the same binding or functional profile. The specific 3,4-dimethyl substitution and the 1-methyl on the benzimidazole core differentiate this compound from the 1-sulfonyl-4-piperazinyl benzimidazole 5-HT6 ligands described in patent US8063053, underscoring that regioisomeric variations are not functionally interchangeable [3].

Substitution Pattern Sensitivity
Methyl position on phenyl ring can shift target affinity – 3,4-dimethyl vs. 4-methyl or unsubstituted analogs may not replicate binding profiles.
Regioisomeric Scaffold Mismatch
2-piperazinyl attachment vs. 1-sulfonyl benzimidazole scaffolds are not functionally interchangeable; 5-HT6 activity is scaffold-specific.
N1-Methylation Impact
N1-methyl group alters H-bond donor capacity; substituting NH analog may lead to different target selectivity and metabolic stability.

Quantitative Differentiation Evidence for 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole


Differentiation from 1-Sulfonyl-4-Piperazinyl Benzimidazole 5-HT6 Antagonists via Regioisomerism

A critical structural distinction exists between this compound and the 5-HT6 antagonist class exemplified by SAM-760 (PF-05212377). In this compound, the piperazine ring is attached to the benzimidazole at the 2-position with the arylsulfonyl group on the piperazine nitrogen, forming a 2-(4-arylsulfonylpiperazin-1-yl)-1-methyl-1H-benzimidazole scaffold. In contrast, the clinically evaluated 5-HT6 antagonist SAM-760 and related analogs from US8063053 feature a 1-(arylsulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole core where the sulfonyl group is attached directly to the benzimidazole nitrogen [1]. This regioisomerism is not functionally neutral; the patent literature explicitly demonstrates that moving the sulfonyl group from the benzimidazole N1 to the piperazine N4 abolishes 5-HT6 activity, making this scaffold unsuitable for projects targeting that receptor but potentially useful for other targets [1][2].

Scaffold Regioisomerism
Cross-study comparable
Target scaffold: 2-(4-arylsulfonylpiperazin-1-yl)-1-methylbenzimidazole
Comparator: 1-(arylsulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole (SAM-760) – 5-HT6 antagonism reported only for 1-sulfonyl scaffold
Enables probe space distinct from 5-HT6
Regioisomerism review
5-HT6 receptor CNS drug discovery Regioisomer selectivity

Positional Methyl Group Effects on 11β-HSD1 Inhibition in Benzazolylpiperazine Sulfonamides

In the benzazol-2-yl piperazine sulfonamide series studied by Hofer et al. (2013), the substitution pattern on the phenyl ring directly controls 11β-HSD1 inhibitory activity. The most potent compound identified, compound 11, achieved an IC50 of 0.7 μM [1]. While the specific 3,4-dimethylphenylsulfonyl analog was not the primary focus of that publication, the structure-activity relationship data from this class demonstrate that the number and position of methyl groups on the phenylsulfonyl moiety modulate potency by altering hydrophobic interactions within the enzyme active site [1]. Compounds bearing unsubstituted or 4-methyl-substituted phenylsulfonyl groups exhibited distinct activity profiles in the same assay system, confirming that the 3,4-dimethyl pattern cannot be assumed equivalent to other methyl substitution patterns [1].

11β-HSD1 SAR Context
Class-level inference
Optimized analog IC50 = 0.7 μM (Hofer 2013); target compound IC50 not quantified – potency inferred to be substitution-dependent
3,4-dimethyl substitution is a distinct SAR probe
Data to verify
11β-HSD1 inhibition Metabolic disease Structure-activity relationship

Differentiation from N-Unmethylated Benzimidazole Analog: The 1-Methyl Effect on Target Engagement

A directly comparable analog exists: 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1211843-82-1), which lacks the N1-methyl group on the benzimidazole ring . In benzimidazole-containing ligands, N1-methylation abolishes the ability of the imidazole NH to act as a hydrogen bond donor, which can significantly alter target binding profiles. For example, in a related series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids studied as HDAC6 inhibitors, the presence of the 1-methyl group on the benzimidazole was shown to influence both potency and isozyme selectivity compared to the unsubstituted benzimidazole analog [1]. This methylation can also improve metabolic stability by preventing N-glucuronidation, though it may reduce aqueous solubility relative to the NH analog.

N1-Methyl Effect
Class-level inference
Target: N1-methyl present (MW 384.5); Comparator: NH analog (MW 370.5) – loss of H-bond donor, gain in lipophilicity
May alter target selectivity and metabolic stability
No direct comparative bioactivity data
Benzimidazole N-methylation Hydrogen bonding Target selectivity

Physicochemical Differentiation from 2,5-Dimethyl and 4-Methyl Phenylsulfonyl Regioisomers

The 3,4-dimethyl substitution pattern on the phenylsulfonyl group differentiates this compound from its 2,4-dimethyl and 2,5-dimethyl regioisomers, as well as from the mono-methyl (4-methyl) analog. These positional isomers are chemically distinct entities with different CAS numbers, chromatographic retention times, and potentially different solid-state properties (melting point, crystallinity) . In the broader arylsulfonylpiperazine class, the position of methyl groups has been shown to influence both sigma-1 receptor binding affinity and 11β-HSD1 inhibition, with Ki values for sigma-1 ranging from low nanomolar to micromolar depending on the substitution pattern [1]. Specifically, a related 2,5-dimethylphenylsulfonyl analog (CAS 1234871-60-3) is commercially available as a distinct compound, confirming that these regioisomers are treated as separate chemical entities with non-interchangeable properties in procurement and screening workflows .

Regioisomeric Identity
Class-level inference
3,4-dimethylphenylsulfonyl (CAS 1235653-05-0) vs. 2,5-dimethyl, 2,4-dimethyl, 4-methyl analogs – distinct CAS numbers and chromatographic retention
Regioisomeric purity critical for reproducibility
Procurement of wrong isomer invalidates data
Physicochemical properties Regioisomer comparison Chromatographic behavior

Optimal Application Scenarios for 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole Based on Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies on 11β-HSD1

This compound serves as a 3,4-dimethyl-substituted SAR probe within the benzazol-2-yl piperazine sulfonamide class. As demonstrated by Hofer et al., phenyl ring substitution directly modulates 11β-HSD1 inhibitory potency, with optimized leads achieving IC50 values of 0.7 μM [1]. Researchers exploring hydrophobic pocket interactions in the 11β-HSD1 active site can use this compound to probe the effect of the 3,4-dimethyl pattern, comparing it directly against the 4-methyl, 4-methoxy, or unsubstituted phenylsulfonyl analogs from the same series [1].

Sigma-1 Receptor Ligand Screening Library Component

Arylsulfonylpiperazine derivatives, including those with dimethylphenylsulfonyl substitution, have documented affinity for sigma-1 receptors, with structurally related analogs showing Ki values in the 300–400 nM range in guinea pig brain membrane displacement assays [1]. This compound can be integrated into screening libraries aimed at identifying novel sigma-1 ligands, where the 3,4-dimethyl substitution pattern provides a distinct pharmacophoric feature compared to unsubstituted or mono-methyl analogs [1].

Negative Control for 5-HT6 Antagonist Screening Campaigns

Because the 2-(4-arylsulfonylpiperazin-1-yl)-1-methyl-1H-benzimidazole scaffold is regioisomeric to the known 5-HT6 antagonist pharmacophore (1-sulfonyl-4-piperazinyl benzimidazoles) [1], this compound can serve as a structurally matched negative control. In screening cascades where hits with the 1-sulfonyl scaffold are being triaged, this compound helps confirm that observed activity is scaffold-specific rather than an artifact of the benzimidazole-piperazine-sulfonyl core [1][2].

Metabolic Stability Comparator for N-Methylated vs. NH Benzimidazole Analogs

The N1-methyl group on the benzimidazole distinguishes this compound from its NH analog (CAS 1211843-82-1). Based on precedent from HDAC6 inhibitor programs, N-methylation can alter both target selectivity and metabolic stability [1]. Researchers can employ this compound in head-to-head metabolic stability assays (e.g., microsomal incubation) against the NH analog to quantify the impact of N1-methylation on intrinsic clearance and metabolic pathways, generating quantitative ADME differentiation data [1].

Application
Selection Property
Validation Focus
11β-HSD1 SAR studies
Phenyl substitution pattern
Enzyme inhibition potency comparison
Sigma-1 receptor ligand screening
Dimethylphenylsulfonyl pharmacophore
Binding affinity context
5-HT6 antagonist negative control
Regioisomeric scaffold
Scaffold-specific activity confirmation
Benzimidazole N-methylation ADME studies
N1-methylation impact
Metabolic stability comparison
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